molecular formula C23H32N2O B1213981 2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide CAS No. 50794-02-0

2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide

Cat. No.: B1213981
CAS No.: 50794-02-0
M. Wt: 352.5 g/mol
InChI Key: KCLKFJVOXMQQQD-UHFFFAOYSA-N
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Description

2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:

    Formation of the aromatic amine: This involves the reaction of an aromatic compound with a suitable amine under controlled conditions.

    Acylation: The aromatic amine is then acylated using an appropriate acylating agent to form the desired amide.

    Alkylation: The final step involves the alkylation of the amide with an alkyl halide to introduce the dipropylamino group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide can be compared with other similar compounds, such as:

    p-Chloro-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-methylphenethyl alcohol hydrochloride: This compound has a similar structure but includes a chloro group and a dimethylamino group.

    alpha-Methylphenethyl butyrate: This compound shares the alpha-methylphenethyl group but differs in its ester functional group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-[4-(Dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide, commonly referred to by its CAS number 50794-02-0, is a compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C23H32N2O
  • Molecular Weight : 364.52 g/mol
  • CAS Number : 50794-02-0

The compound's structure features a dipropylamino group attached to a phenyl ring, which is further connected to an acetamide moiety. This configuration is significant for its interaction with biological targets.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological effects, particularly as an analgesic and anxiolytic agent. Its activity can be attributed to its interaction with neurotransmitter systems in the central nervous system (CNS).

  • Analgesic Activity :
    • Studies have shown that this compound can modulate pain perception. In animal models, it demonstrated significant analgesic effects comparable to established analgesics.
    • Mechanism : The analgesic properties are believed to stem from its ability to inhibit the reuptake of norepinephrine and serotonin, thereby enhancing their availability in synaptic clefts.
  • Anxiolytic Activity :
    • Preliminary investigations suggest potential anxiolytic effects, which may be linked to its modulation of GABAergic transmission.
    • Case Study : In a study involving mice subjected to stress tests, administration of the compound resulted in reduced anxiety-like behaviors, as measured by the elevated plus maze and open field tests.
  • Anticonvulsant Properties :
    • The compound has been evaluated for anticonvulsant activity in various models of epilepsy. It showed protective effects against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES).
    • Research Findings : In a study where different doses were administered, notable anticonvulsant activity was observed at doses of 100 mg/kg and 300 mg/kg, indicating a dose-dependent response.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that evaluate how modifications in its structure affect its pharmacological properties:

ModificationEffect on Activity
Dipropylamino GroupEnhances CNS penetration and receptor binding
Acetamide MoietyContributes to analgesic and anxiolytic effects
Phenyl RingImpacts lipophilicity and receptor selectivity

Toxicity Profile

Toxicological assessments have indicated that while the compound exhibits promising biological activities, careful evaluation of its safety profile is essential. Acute toxicity studies have shown no significant adverse effects at therapeutic doses; however, long-term studies are necessary for comprehensive safety evaluations.

Properties

IUPAC Name

2-[4-(dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O/c1-4-15-25(16-5-2)22-13-11-21(12-14-22)18-23(26)24-19(3)17-20-9-7-6-8-10-20/h6-14,19H,4-5,15-18H2,1-3H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLKFJVOXMQQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965025
Record name 2-[4-(Dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50794-02-0
Record name Iem 611
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050794020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-(Dipropylamino)phenyl]-N-(1-phenylpropan-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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